1,1'-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)]
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Overview
Description
N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA typically involves the reaction of 2,5-dichloroaniline with 4-ethoxyaniline in the presence of a carbothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-DICHLORO-1-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 4-ME-N-(2,2,2-TRICHLORO-1-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
Uniqueness
Compared to similar compounds, N-(2,5-DICHLORO-4-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(4-ETHOXYPHENYL)THIOUREA exhibits unique properties due to its specific functional groups and molecular structure. These differences can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C24H24Cl2N4O2S2 |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
1-[2,5-dichloro-4-[(4-ethoxyphenyl)carbamothioylamino]phenyl]-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C24H24Cl2N4O2S2/c1-3-31-17-9-5-15(6-10-17)27-23(33)29-21-13-20(26)22(14-19(21)25)30-24(34)28-16-7-11-18(12-8-16)32-4-2/h5-14H,3-4H2,1-2H3,(H2,27,29,33)(H2,28,30,34) |
InChI Key |
AZMSVZCVJOXXTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2Cl)NC(=S)NC3=CC=C(C=C3)OCC)Cl |
Origin of Product |
United States |
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